molecular formula C11H13N5O B2902199 N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide CAS No. 943115-52-4

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Cat. No. B2902199
CAS RN: 943115-52-4
M. Wt: 231.259
InChI Key: VUDPCEDRULBZMV-UHFFFAOYSA-N
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Description

“N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide” is a complex organic compound that contains several functional groups, including an ethyl group, a pyridinyl group, a 1,2,4-triazolyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyridinyl and 1,2,4-triazolyl groups are aromatic and planar, while the ethyl and acetamide groups are aliphatic and can rotate freely .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridinyl and 1,2,4-triazolyl groups might participate in electrophilic substitution reactions, while the acetamide group might undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis process, and studying its interactions with various biological targets .

properties

IUPAC Name

N-ethyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-13-10(17)7-9-14-11(16-15-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDPCEDRULBZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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